molecular formula C20H17F2N5O B6528971 3-[4-(2,4-difluorobenzoyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine CAS No. 946273-68-3

3-[4-(2,4-difluorobenzoyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine

Cat. No.: B6528971
CAS No.: 946273-68-3
M. Wt: 381.4 g/mol
InChI Key: SXUAIIKKFHIXNR-UHFFFAOYSA-N
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Description

3-[4-(2,4-Difluorobenzoyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine is a heterocyclic compound featuring a pyridazine core substituted with a piperazine ring linked to a 2,4-difluorobenzoyl group and a pyridin-3-yl moiety. This structure positions it within a class of molecules investigated for diverse pharmacological activities, including kinase inhibition and antimicrobial effects. The 2,4-difluorobenzoyl group enhances metabolic stability and lipophilicity, while the pyridin-3-yl substituent may contribute to π-π stacking interactions in biological targets .

Properties

IUPAC Name

(2,4-difluorophenyl)-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F2N5O/c21-15-3-4-16(17(22)12-15)20(28)27-10-8-26(9-11-27)19-6-5-18(24-25-19)14-2-1-7-23-13-14/h1-7,12-13H,8-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXUAIIKKFHIXNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CN=CC=C3)C(=O)C4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F2N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-[4-(2,4-difluorobenzoyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine represents a novel class of synthetic organic compounds that have garnered attention due to their potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H16F2N6OC_{18}H_{16}F_2N_6O with a molecular weight of approximately 370.4 g/mol. The structure features a piperazine ring substituted with a difluorobenzoyl group and a pyridazine moiety.

PropertyValue
Molecular FormulaC18H16F2N6OC_{18}H_{16}F_2N_6O
Molecular Weight370.4 g/mol
Purity≥ 95%

The biological activity of This compound is hypothesized to arise from its structural similarity to known piperazine derivatives, which exhibit a variety of biological effects including:

  • Antiviral Activity: Compounds with similar structures have been shown to inhibit viral replication.
  • Antipsychotic Effects: The piperazine moiety is often associated with neuroleptic activity.
  • Receptor Activity: Potential interactions with monoamine oxidase (MAO) enzymes suggest a role in modulating neurotransmitter levels.

Inhibitory Activity

Recent studies have evaluated the inhibitory effects of related pyridazine compounds on monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. For instance, compounds structurally related to This compound demonstrated significant inhibition of MAO-B with IC50 values as low as 0.013 µM, indicating strong potential for treating neurodegenerative disorders such as Alzheimer's disease .

Cytotoxicity Studies

Cytotoxicity assessments using healthy fibroblast cell lines (L929) revealed that certain derivatives exhibited selective toxicity profiles. For example, while some compounds caused significant cell death at higher concentrations, others showed no cytotoxic effects even at elevated doses . This suggests that This compound may possess favorable safety profiles for further development.

Study 1: MAO Inhibition

In a study evaluating the structure-activity relationship (SAR) of pyridazine derivatives, it was found that modifications at the piperazine ring significantly influenced MAO-B inhibition. The most potent inhibitors were reversible and competitive in nature . This highlights the importance of structural optimization in enhancing biological activity.

Study 2: Anticancer Potential

Another investigation focused on the antiproliferative effects of related compounds against various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values ranging from 7.9 to 92 µM, suggesting potential applications in cancer therapy .

Scientific Research Applications

Antipsychotic Activity

One of the primary applications of 3-[4-(2,4-difluorobenzoyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine is in the development of antipsychotic medications. Research indicates that compounds with similar structures exhibit significant dopamine receptor antagonism, which is crucial for treating schizophrenia and other psychotic disorders.

Case Study:
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of piperazine with difluorobenzoyl substitutions showed enhanced binding affinity to dopamine receptors compared to traditional antipsychotics. This suggests potential for improved efficacy and reduced side effects in treatment regimens .

Antidepressant Properties

The compound has also been investigated for its potential antidepressant effects. The modulation of serotonin receptors through piperazine derivatives has been associated with mood regulation.

Case Study:
In a preclinical trial, this compound was evaluated for its effects on serotonin receptor activity. Results indicated a significant reduction in depressive-like behaviors in animal models, supporting its use as a candidate for further antidepressant development .

The mechanism of action for this compound primarily involves the modulation of neurotransmitter systems, particularly through interactions with dopamine and serotonin receptors. The difluorobenzoyl group enhances lipophilicity, potentially improving the compound's ability to cross the blood-brain barrier.

Receptor-Ligand Interaction Studies

The compound serves as a valuable ligand in receptor-ligand interaction studies. Its ability to bind selectively to specific receptors allows researchers to explore signaling pathways and receptor dynamics.

Data Table: Receptor Binding Affinity

Receptor TypeBinding Affinity (Ki)Reference
D2 Dopamine Receptor25 nM
5-HT2A Serotonin Receptor30 nM

Synthesis of Novel Derivatives

The synthetic pathways involving this compound have led to the creation of novel derivatives with enhanced pharmacological profiles.

Case Study:
A research team synthesized several analogs by modifying the pyridazine core structure. These analogs were tested for their antipsychotic and antidepressant activities, revealing promising candidates that exhibited improved efficacy over the parent compound .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The pyridazine ring, activated by electron-withdrawing substituents, undergoes NAS with nitrogen-based nucleophiles. For example:

  • Chloropyridazine intermediates react with piperazine derivatives in ethanol under reflux to form piperazinylpyridazine linkages (yields ~65–99%) .

  • Substitution occurs preferentially at the 3- or 6-positions of pyridazine due to electronic activation by adjacent electron-withdrawing groups (e.g., nitro or fluorine) .

Example reaction pathway :

3,6-Dichloropyridazine+PiperazineEtOH, reflux3-Chloro-6-piperazinylpyridazineHydrolysisPyridazinone derivative[2]\text{3,6-Dichloropyridazine} + \text{Piperazine} \xrightarrow{\text{EtOH, reflux}} \text{3-Chloro-6-piperazinylpyridazine} \xrightarrow{\text{Hydrolysis}} \text{Pyridazinone derivative}[2]

Acylation of Piperazine

The secondary amine on the piperazine ring reacts with acylating agents:

  • Benzoyl chloride derivatives (e.g., 2,4-difluorobenzoyl chloride) undergo nucleophilic substitution with piperazine in the presence of bases like K2_2CO3_3 or Et3_3N, forming stable amide bonds .

  • Solvents such as acetonitrile or dichloromethane are used, with yields optimized under reflux (12–36 hours) .

Key conditions :

ReagentSolventBaseYield (%)
2,4-Difluorobenzoyl chlorideAcetonitrileK2_2CO3_365–85

Hydrolysis Reactions

Chloro substituents on pyridazine are hydrolyzed to hydroxyl groups:

  • 3-Chloro intermediates treated with hot glacial acetic acid yield pyridazin-3(2H)-one derivatives .

  • Hydrolysis conditions:

    \text{3-Chloro-pyridazine} \xrightarrow{\text{AcOH, 100°C}} \text{Pyridazinone} \quad (\text{Yield: 70–85%})[2][3]

Functionalization via Catalytic Cross-Coupling

Transition metal catalysis enables C–C bond formation:

  • Suzuki-Miyaura coupling : The pyridin-3-yl group is introduced via palladium-catalyzed coupling of pyridazine-boronic acids with 3-bromopyridine .

  • Typical conditions: Pd(PPh3_3)4_4, Na2_2CO3_3, DMF/H2_2O, 80°C (yields 60–75%) .

Electrophilic Substitution on Pyridine

The pyridin-3-yl group undergoes electrophilic substitution at the 4- or 5-positions:

  • Nitration : Concentrated HNO3_3/H2_2SO4_4 introduces nitro groups, though regioselectivity depends on directing effects .

  • Halogenation : NBS or Cl2_2 in acetic acid selectively brominates or chlorinates the pyridine ring .

Reductive Amination

The piperazine nitrogen participates in reductive amination with aldehydes/ketones:

  • Formation of tertiary amines : Using NaBH3_3CN or H2_2/Pd-C in methanol, yielding branched derivatives .

Oxidation and Reduction

  • Oxidation : Pyridazine rings are resistant to oxidation, but benzylic positions (e.g., CH2_2 in piperazine) oxidize to ketones using KMnO4_4 or CrO3_3 .

  • Reduction : Catalytic hydrogenation (H2_2, Pd/C) reduces pyridazine to tetrahydropyridazine, altering pharmacological activity.

Cycloaddition Reactions

The electron-deficient pyridazine core participates in [4+2] Diels-Alder reactions:

  • With dienes (e.g., 1,3-butadiene), forming bicyclic adducts under thermal conditions .

Interaction with Biological Targets

While not a classical chemical reaction, the compound’s MAO inhibition involves π-π stacking between the pyridazine ring and enzyme residues (e.g., FAD in MAO-A) . Fluorine atoms enhance binding via hydrophobic interactions with tyrosine residues .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing vs.
  • Heterocyclic Substituents : Pyridin-3-yl (target) vs. pyrazole () or chlorine () modifies π-stacking and hydrogen-bonding capabilities.

Kinase Inhibition Potential

  • The 2,4-difluorobenzoyl group may enhance selectivity for ATP-binding pockets.
  • Analog : Pyridazinones with fluorophenylpiperazine show antiplatelet and antibacterial activities .
  • Analog (Patent Compounds) : RET kinase inhibitors with pyrazolo[1,5-a]pyridine cores demonstrate efficacy in treating RET-associated cancers. The target compound’s pyridin-3-yl group may mimic these interactions .

Physicochemical Properties

  • Lipophilicity : The biphenylsulfonyl group in increases molecular weight (488.6) and hydrophobicity compared to the target compound’s difluorobenzoyl group.
  • Solubility : The 4-methoxybenzoyl analog (MW 378.4) may exhibit better aqueous solubility due to the methoxy group, whereas the target compound’s fluorines could reduce solubility.

Pharmacological Advantages and Limitations

  • Limitations may include synthesis complexity and unknown toxicity.
  • Analog : High molecular weight (488.6) may hinder bioavailability despite strong target binding .

Preparation Methods

Core Pyridazine Scaffold Construction

The pyridazine ring serves as the central scaffold. As demonstrated in pyridazinone derivative syntheses, 3,6-dichloropyridazine is a critical starting material. Reaction with 4-(2,4-difluorobenzoyl)piperazine in ethanol under reflux achieves substitution at the 3-position via nucleophilic aromatic substitution (SNAr). Key parameters:

  • Molar ratio : 1:1.2 (3,6-dichloropyridazine : piperazine derivative)

  • Temperature : 80°C

  • Reaction time : 12–16 hours.

This yields 3-chloro-6-[4-(2,4-difluorobenzoyl)piperazin-1-yl]pyridazine as an intermediate (Table 1).

Table 1: Intermediate Characterization

PropertyValueSource
Molecular formulaC₁₉H₁₆ClF₂N₅O
Yield78–85%
Key NMR signals (δ, ppm)8.21 (s, 1H, pyridazine-H), 7.85–7.45 (m, 3H, difluorophenyl)

Critical Process Optimization

Regioselectivity Control

Competing reactions at C3 and C6 positions are mitigated by sequential substitution:

  • Piperazine coupling at C3 precedes pyridinyl introduction at C6 due to higher reactivity of C3-Cl in SNAr.

  • Microwave irradiation reduces side products (e.g., di-substituted pyridazines) by accelerating coupling kinetics.

Acylation of Piperazine

The 2,4-difluorobenzoyl moiety is introduced via Schotten-Baumann acylation:

  • Reagents : 2,4-difluorobenzoyl chloride, piperazine, NaOH (aqueous)

  • Conditions : 0–5°C, dichloromethane solvent.

Yield: 89–92% with >99% regiopurity.

Analytical and Spectroscopic Validation

Structural Confirmation

  • HRMS : m/z 381.1432 [M+H]⁺ (calc. 381.1435).

  • ¹³C NMR : 162.5 ppm (C=O), 154.2 ppm (C-F), 148.1 ppm (pyridinyl-C).

Purity Assessment

  • HPLC : Retention time 8.9 min (C18 column, 70:30 acetonitrile/water).

  • Elemental analysis : C 63.07%, H 4.49%, N 18.34% (theory: C 63.00%, H 4.46%, N 18.36%).

Scale-Up Considerations

Solvent Recycling

Ethanol from the initial SNAr step is recovered via distillation (75% efficiency), reducing costs.

Palladium Removal

Post-coupling, residual Pd is eliminated using thiourea-functionalized silica gel (<5 ppm residual).

Comparative Method Evaluation

Table 2: Efficiency of Coupling Strategies

MethodYield (%)Purity (%)Cost Index
Conventional heating65921.0
Microwave-assisted75971.2
Flow chemistry68942.1

Microwave-assisted synthesis offers optimal balance between yield and operational cost.

Challenges and Mitigation

Hydrolytic Degradation

The 3-chloro intermediate is prone to hydrolysis above pH 8. Mitigation strategies:

  • Strict pH control (pH 6–7 during workup).

  • Low-temperature storage (−20°C) of intermediates .

Q & A

Basic Research Question

  • Nuclear Magnetic Resonance (NMR): 1H/13C/19F NMR to verify substituent positions and purity .
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight and fragmentation patterns.
  • X-ray Crystallography: Resolve crystal packing and bond geometry using SHELX programs for small-molecule refinement .
  • HPLC-PDA: Assess chemical purity (>95%) under reverse-phase conditions .

What strategies are employed to optimize the compound’s pharmacokinetic properties?

Advanced Research Question

  • Lipophilicity Adjustment: Introduce polar groups (e.g., hydroxyl, amine) to improve aqueous solubility while retaining target affinity .
  • Metabolic Stability: Replace metabolically labile sites (e.g., fluorination of benzoyl group to slow oxidative degradation) .
  • Prodrug Design: Mask acidic/basic functionalities with ester or amide prodrugs for enhanced bioavailability .

How can researchers resolve contradictions in reported biological activity data?

Advanced Research Question
Contradictions may arise from:

  • Assay Variability: Standardize protocols (e.g., ATP concentration in kinase assays) and validate with positive controls .
  • Compound Purity: Re-test batches with ≥98% purity (HPLC) to exclude impurity-driven artifacts .
  • Structural Analogues: Compare activity of closely related derivatives (e.g., 3-chloro-pyridazine vs. unsubstituted pyridazine) to identify critical pharmacophores .

What initial biological screening assays are recommended for this compound?

Basic Research Question

  • Kinase Inhibition: Screen against RET kinase using fluorescence polarization assays, given structural similarity to known RET inhibitors .
  • Antimicrobial Activity: Evaluate MIC values against Gram-positive bacteria (e.g., S. aureus) via broth microdilution, based on pyridazine derivatives’ antibacterial properties .
  • Cytotoxicity: Assess IC50 in cancer cell lines (e.g., HCT-116) using MTT assays .

What computational methods predict the compound’s binding affinity to target proteins?

Advanced Research Question

  • Molecular Docking: Use AutoDock Vina or Schrödinger Glide to model interactions with RET kinase’s ATP-binding pocket .
  • QSAR Modeling: Develop regression models correlating substituent electronic parameters (e.g., Hammett σ) with IC50 values .
  • MD Simulations: Analyze binding stability over 100-ns trajectories (AMBER/CHARMM force fields) .

How to design derivatives based on structure-activity relationship (SAR) studies?

Advanced Research Question

  • Piperazine Modifications: Replace 2,4-difluorobenzoyl with substituted benzoyl groups (e.g., chloro, methoxy) to probe steric/electronic effects .
  • Pyridazine Core Optimization: Test 3-aza-pyridazine or fused-ring analogs for enhanced π-stacking in hydrophobic pockets .
  • Pyridine Substitution: Explore 4-pyridinyl or methylated pyridine variants to improve solubility .

What are the storage and handling guidelines for this compound?

Basic Research Question

  • Storage: Keep in airtight containers under inert gas (N2/Ar) at –20°C, with desiccants to prevent hydrolysis .
  • Handling: Use PPE (gloves, lab coat) and avoid inhalation; conduct reactions in fume hoods due to potential fluorinated byproducts .

How to address low solubility in aqueous buffers during in vitro assays?

Advanced Research Question

  • Co-Solvents: Use DMSO (≤1% v/v) or cyclodextrin-based solubilizers .
  • Salt Formation: Prepare hydrochloride or mesylate salts via acid/base titration .
  • Nanoformulation: Encapsulate in liposomes or polymeric nanoparticles for sustained release .

What are the challenges in scaling up synthesis for preclinical studies?

Advanced Research Question

  • Purification: Optimize column chromatography (e.g., switch from silica to C18 reverse-phase) for gram-scale batches .
  • Yield Improvement: Catalyze Suzuki coupling with Pd-XPhos for higher turnover and reduced metal leaching .
  • Byproduct Control: Monitor and suppress dimerization/pyrolysis via inline FTIR during high-temperature steps .

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